molecular formula C32H55N3O9 B12289073 EnniatinB2

EnniatinB2

Cat. No.: B12289073
M. Wt: 625.8 g/mol
InChI Key: NUFASKQIWTXKBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Enniatin B2 is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway, involving the enzyme enniatin synthetase . This enzyme catalyzes the formation of the cyclohexadepsipeptide structure by incorporating alternating residues of N-methyl amino acids and hydroxy acids . The synthesis typically involves the following steps:

  • Activation of amino acids and hydroxy acids.
  • Formation of peptide bonds.
  • Cyclization to form the cyclic depsipeptide structure.

Industrial Production Methods: Industrial production of enniatin B2 involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the compound . The process includes:

Chemical Reactions Analysis

Types of Reactions: Enniatin B2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various enniatin derivatives with modified biological activities .

Comparison with Similar Compounds

  • Enniatin A
  • Enniatin A1
  • Enniatin B
  • Enniatin B1

Properties

Molecular Formula

C32H55N3O9

Molecular Weight

625.8 g/mol

IUPAC Name

4,10-dimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C32H55N3O9/c1-15(2)21-30(39)43-25(19(9)10)28(37)35(14)23(17(5)6)32(41)44-26(20(11)12)29(38)34(13)22(16(3)4)31(40)42-24(18(7)8)27(36)33-21/h15-26H,1-14H3,(H,33,36)

InChI Key

NUFASKQIWTXKBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Origin of Product

United States

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